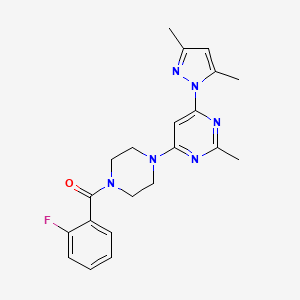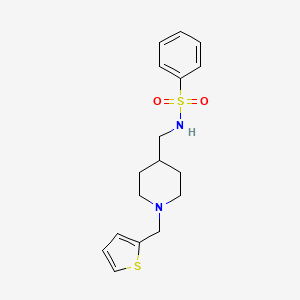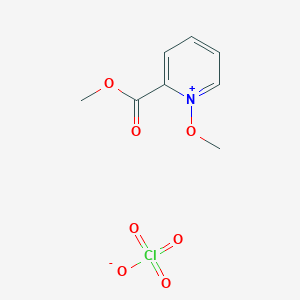
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterocyclic compounds, particularly those incorporating pyrazole, pyrimidine, piperazine, and fluorophenyl groups, play a crucial role in medicinal chemistry due to their diverse biological activities. They have been extensively explored for their potential in drug discovery, targeting various receptors and biological pathways.
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and amide bond formation. For instance, a study on a similar heterocyclic compound detailed the preparation through a combination of these techniques, ensuring the introduction of specific functional groups at designated positions on the molecule (Prasad et al., 2018).
Molecular Structure Analysis
X-ray diffraction studies are a primary method for elucidating the molecular structure of heterocyclic compounds, providing insights into their conformation, crystal system, and stabilization mechanisms via hydrogen bonding and other intermolecular interactions. Hirshfeld surface analysis further aids in understanding the solid-state behavior of these molecules by detailing the types of contacts contributing to crystal packing (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of heterocyclic compounds containing pyrazole, pyrimidine, and piperazine units can be influenced by the presence of substituents, which affect their electron distribution and, consequently, their interaction with biological targets. Studies often explore the electrophilic and nucleophilic centers within these molecules to predict their reaction pathways and potential bioactivity.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation. These properties are directly related to the compound's molecular structure and can be predicted or confirmed through experimental methods, including differential scanning calorimetry (DSC) and polarimetry.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards specific reagents, and stability under physiological conditions, are essential for determining the compound's suitability as a drug candidate. These properties are influenced by the heterocyclic framework and substituents of the molecule, dictating its pharmacological profile and interaction with biological targets.
References
- Prasad, S., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M., & Naveen, S. (2018). Synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle: (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. Chemical Data Collections. https://consensus.app/papers/synthesis-exploration-hirshfeld-surface-analysis-prasad/d826bfd70a725d17a8a2f8072f064e46/?utm_source=chatgptThis synthesized overview provides a foundational understanding of the approaches to studying complex heterocyclic compounds similar to "(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone". Due to the specificity of the requested compound, direct studies on it may not be available, but the general methodologies and analyses apply across the field of heterocyclic chemistry and pharmacological research.
Applications De Recherche Scientifique
Antipsychotic Potential and CNS Activity
- Research shows that compounds structurally related to (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone have exhibited potential antipsychotic effects and central nervous system depressant activity (Butler et al., 1984). Moreover, these compounds have shown anticonvulsant properties and a low order of acute toxicity, with some demonstrating a behavioral profile suggestive of antipsychotic activity (Wise et al., 1987).
Anticancer and Antimicrobial Properties
- A study has found that aminopyrazoles, structurally similar to the chemical , cause mammary cancer in rats and induce mutations in bacteria, highlighting a potential role in understanding carcinogenic processes and mutagenic properties (Aust & Wold, 1986). Additionally, several pyrazole derivatives have shown antimicrobial and antifungal properties, suggesting their utility in developing new antimicrobial agents (Kumar et al., 2012).
Novel Pharmacological Effects
- Research on similar pyrazole compounds indicates that they can have novel pharmacological effects, such as acting as sodium channel blockers and exhibiting anticonvulsant activities. This suggests potential therapeutic applications in neurological disorders (Malik & Khan, 2014).
Molecular Structure and Interaction Studies
- Investigations into the molecular structure and intermolecular interactions of pyrazole derivatives provide insights into their chemical behavior and potential applications in drug design (Shawish et al., 2021).
Propriétés
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-14-12-15(2)28(25-14)20-13-19(23-16(3)24-20)26-8-10-27(11-9-26)21(29)17-6-4-5-7-18(17)22/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXHFJKFEWEQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2487904.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)
![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)
![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2487908.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)
![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)


